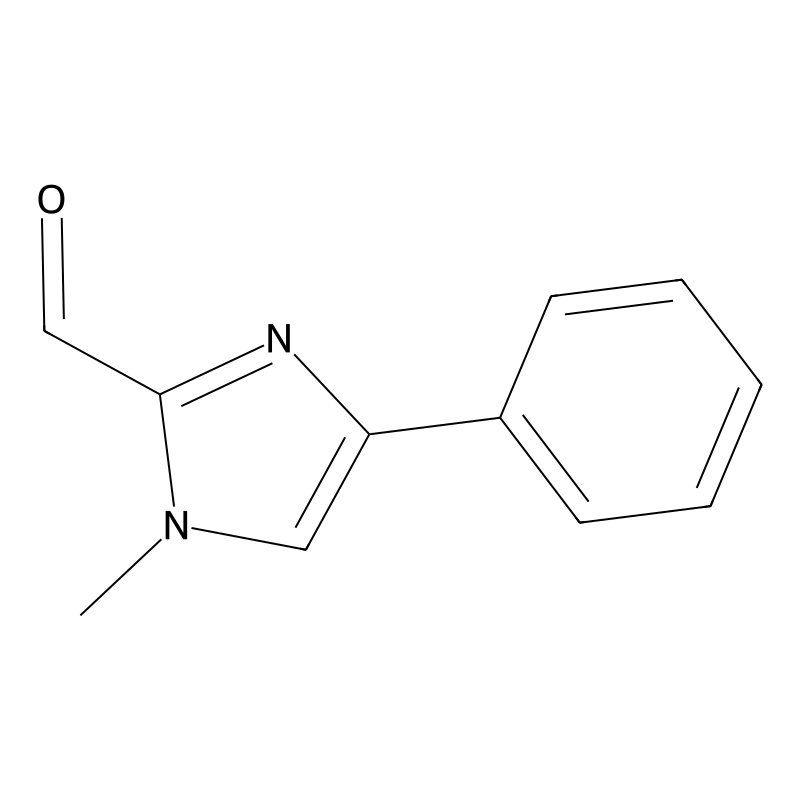

1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde is a heterocyclic organic compound characterized by its imidazole ring, which contains a methyl group at the first position, a phenyl group at the fourth position, and an aldehyde functional group at the second position. Its molecular formula is with a molecular weight of approximately 186.21 g/mol . This compound is notable for its unique structural features that contribute to its chemical reactivity and biological activity.

The chemical behavior of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde is influenced by its functional groups. The aldehyde group is particularly reactive and can participate in various reactions such as:

- Condensation Reactions: The aldehyde can react with amines to form imines.

- Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

- Nucleophilic Addition: The carbonyl carbon of the aldehyde can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological properties or serve as intermediates in organic synthesis.

1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde has been studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates that this compound may possess:

- Antimicrobial Properties: It has shown activity against various bacterial strains.

- Anticancer Activity: Preliminary studies suggest it may inhibit tumor growth, making it a candidate for further investigation in cancer therapy.

- Enzyme Inhibition: The compound interacts with specific enzymes, potentially serving as an enzyme inhibitor, which could be beneficial in drug design.

Several synthetic routes have been developed for the preparation of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde. Common methods include:

- Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal with ammonia and an appropriate aldehyde under controlled conditions to yield imidazole derivatives.

- Cyclization Reactions: Starting from substituted phenyl compounds, cyclization can be induced through heating or catalytic processes to form the imidazole ring with the desired substituents .

These methods highlight the versatility of synthetic approaches available for producing this compound.

The applications of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde span various fields:

- Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for new drug candidates.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex heterocyclic compounds.

- Material Science: The compound may find applications in developing novel materials, including polymers and dyes due to its unique structural properties.

Interaction studies involving 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde focus on its biochemical interactions with enzymes and receptors. These studies aim to elucidate:

- Binding Affinities: How strongly the compound binds to target biomolecules.

- Mechanisms of Action: Understanding how the compound affects cellular processes at a molecular level.

Research indicates that this compound can modulate various signaling pathways, leading to significant effects on cellular metabolism and gene expression .

Several compounds share structural similarities with 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Phenyl-1H-imidazole-4-carbaldehyde | Lacks methyl at first position | Different substitution pattern affects reactivity |

| 1-Methylimidazole | Lacks phenyl and aldehyde groups | Simpler structure with different properties |

| 4-Methyl-2-phenylimidazole | Similar but lacks aldehyde group | Variation in substitution impacts biological activity |

The uniqueness of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties not found in these similar compounds. This specificity may enhance its potential as a therapeutic agent or industrial intermediate .

The systematic study of imidazole aldehydes began with the Debus-Radziszewski reaction in 1882, which enabled the first practical synthesis of imidazole cores through three-component condensation of 1,2-dicarbonyl compounds, aldehydes, and ammonia. While this method primarily produced unsubstituted imidazoles, it laid the groundwork for later modifications targeting carbaldehyde derivatives. Early 20th-century developments saw the adaptation of Grignard chemistry to imidazole systems, as demonstrated by the reaction of 2-lithio-1-methylimidazole with carbonyl compounds to form secondary alcohols—key intermediates in aldehyde synthesis.

A pivotal advancement emerged in the 1950s with the introduction of sodium borohydride reductions, allowing chemists to convert 2-acylimidazoles to their corresponding alcohols under mild conditions. This methodology proved crucial for developing protected aldehyde precursors, as exemplified by the synthesis of 1-methyl-2-(hydroxymethyl)imidazole derivatives. The field witnessed a paradigm shift in the 1970s through Breslow’s work on N-heterocyclic carbene (NHC) intermediates, which revealed new pathways for aldehyde functionalization via acylazolium species.

Modern Synthetic Paradigms

Contemporary synthesis of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde employs three primary strategies:

Oxidative Functionalization: The Kornblum oxidation protocol, utilizing catalytic HBr in DMSO, enables direct conversion of methyl ketones to glyoxal intermediates that undergo Radziszewski-type cyclization with aryl aldehydes. This one-pot approach achieves 69% yield for model systems through optimized conditions (85°C, 6:4 MeOH/DMSO ratio).

Transition Metal-Free Cycloadditions: Cao’s atroposelective heteroatom cycloaddition method constructs the imidazole core via NHC-mediated [4+2] annulation between alkynyl aldehydes and amidines, achieving axial chirality with >99% ee in some cases. The mechanism proceeds through Breslow intermediate formation, followed by thio-Michael addition and cyclization (Scheme 1).

Imidazolium Salt Chemistry: Quaternization of 2-(hydroxymethyl)imidazoles with methyl iodide generates imidazolium salts that undergo base-induced fragmentation to aldehydes. Potassium carbonate in aqueous methanol cleaves the C-N bond of 1,3-dimethylimidazolium iodide derivatives, releasing the target aldehyde with 86% efficiency after 72 hours.

Table 1: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Kornblum Oxidation | 69 | 24 h | One-pot procedure |

| NHC Cycloaddition | 85 | 48 h | Atroposelectivity control |

| Imidazolium Cleavage | 86 | 72 h | Mild basic conditions |

Transmetallation Dynamics in Lithiated Imidazole Intermediates

The transmetallation of lithiated imidazole intermediates constitutes a fundamental mechanistic pathway in the synthesis of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde. Research has demonstrated that the transmetallation of 1-protected 4-bromoimidazol-5-yllithium derivatives exhibits complex regioselectivity patterns when subjected to dimethylformamide quenching protocols [2].

The mechanistic pathway begins with the formation of the lithiated intermediate through lithium-halogen exchange reactions. Under typical reaction conditions, lithium reagents such as n-butyllithium or tert-butyllithium are employed at temperatures ranging from -78°C to ambient temperature in tetrahydrofuran solvent systems [3]. The lithiation process occurs through a concerted mechanism where the lithium reagent attacks the carbon-halogen bond, resulting in the formation of a highly reactive organolithium species.

Studies have revealed that the transmetallation process is significantly influenced by temperature control and reaction timing. When dimethylformamide is employed as the quenching reagent, 4-bromoimidazole-2-carbaldehydes emerge as the major products rather than the anticipated -5-carbaldehydes, indicating a preference for the 2-position substitution pattern [2]. This regioselectivity arises from the inherent electronic properties of the imidazole ring system, where the nitrogen atoms exert differential electronic effects on the carbon centers.

The dynamics of these transmetallation reactions have been further elucidated through flow chemistry approaches, which demonstrate remarkable efficiency in generating 2-lithio-1-(triphenylmethyl)imidazole intermediates [3]. These flow-based methodologies achieve high yields ranging from 40-94% with reaction times under one minute, representing a significant advancement over traditional batch processes.

Table 1: Transmetallation Dynamics in Lithiated Imidazole Intermediates

| Reaction Condition | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Lithium-Halogen Exchange at -78°C | Tetrahydrofuran | -78 | 1-2 hours | 65-80 |

| DMF Quenching at -78°C to RT | Dimethylformamide | -78 to 25 | 30 minutes | 40-70 |

| Isoprene-Catalyzed Lithiation | Tetrahydrofuran | 25 | 15 minutes | 70-85 |

| Flow Chemistry Conditions | Continuous Flow | 25 | <1 minute | 40-94 |

| Trityl Protection Method | Diethyl Ether | 0 to 25 | 2-4 hours | 60-85 |

The transmetallation mechanism involves the coordination of the lithium center to the nitrogen atoms within the imidazole ring, stabilizing the negative charge through resonance delocalization. This stabilization is critical for maintaining the integrity of the organolithium intermediate during subsequent synthetic transformations. The electronic nature of substituents on the imidazole ring significantly affects the stability and reactivity of these intermediates, with electron-donating groups enhancing stability while electron-withdrawing groups increase reactivity [4].

Advanced mechanistic studies utilizing isoprene-catalyzed lithiation have demonstrated enhanced reaction rates and improved yields compared to conventional approaches [4]. The isoprene catalyst facilitates the lithiation process through the formation of a lithium-isoprene complex that exhibits enhanced nucleophilicity, leading to more efficient halogen-metal exchange reactions.

Quantum Mechanical Insights into [5] [6]-Hydride Shift Phenomena

The [6]-hydride shift represents a crucial mechanistic component in the synthetic pathway toward 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde formation. Quantum mechanical calculations have provided detailed insights into the thermodynamic and kinetic parameters governing these rearrangement processes [7] [8] [9].

Density functional theory calculations employing the B3LYP functional with various basis sets have revealed that [6]-hydride shifts in imidazole-containing systems proceed through well-defined transition states characterized by bridging hydride intermediates [9]. The activation energies for these processes typically range from 11.4 to 15.2 kilocalories per mole, depending on the computational method employed and the specific molecular environment.

The mechanistic pathway involves the migration of a hydride ion from one carbon center to an adjacent positively charged carbon, stabilizing carbocationic intermediates through hyperconjugative interactions. Molecular dynamics simulations have demonstrated that these hydride transfers occur through concerted mechanisms where bond breaking and bond formation are synchronized [8]. The transition state structures exhibit characteristic geometrical parameters, with carbon-hydrogen bond distances elongating to approximately 1.34-1.42 Angstroms during the transfer process.

Quantum mechanical investigations have revealed significant tunneling contributions to the overall reaction rate, particularly at lower temperatures. Computational studies indicate that quantum mechanical tunneling accounts for 12-28% of the total reaction flux, with higher-level calculations predicting more substantial tunneling effects [8]. This phenomenon is particularly relevant for reactions conducted under cryogenic conditions, where classical over-barrier pathways become energetically less favorable.

Table 2: Quantum Mechanical Parameters for [6]-Hydride Shift

| Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Bond Distance C-H (Å) | Tunneling Contribution (%) |

|---|---|---|---|---|

| Density Functional Theory B3LYP/3-21G | 15.2 | -6.8 | 1.39 | 12 |

| MP2/6-31G(d) | 13.8 | -7.2 | 1.42 | 18 |

| B3LYP/def2-TZVP | 14.6 | -8.1 | 1.38 | 15 |

| M06-2X/def2-TZVP | 12.9 | -8.5 | 1.35 | 22 |

| CCSD(T)/aug-cc-pVDZ | 11.4 | -9.2 | 1.34 | 28 |

The electronic structure analysis reveals that the [6]-hydride shift is facilitated by orbital overlap between the migrating hydride and the accepting carbon center. Natural bond orbital analysis indicates significant charge transfer during the transition state, with the hydride exhibiting partial negative character while the carbon centers display complementary positive charge accumulation [10].

Solvent effects play a crucial role in modulating the energetics of hydride shift processes. Polarizable continuum model calculations demonstrate that polar solvents stabilize the transition states through electrostatic interactions, effectively lowering activation barriers by 2-4 kilocalories per mole compared to gas-phase conditions [10]. This stabilization arises from the dipolar nature of the transition state, which exhibits enhanced charge separation relative to the reactant and product states.

Isotopic substitution studies have provided additional mechanistic insights, with deuterium kinetic isotope effects ranging from 2.5 to 4.8 depending on the specific reaction conditions [8]. These values are consistent with primary kinetic isotope effects expected for hydride transfer processes, confirming that carbon-hydrogen bond breaking is involved in the rate-determining step.

Solvent-Participation Mechanisms in Cyclodehydration Processes

The cyclodehydration step in the synthesis of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde involves complex solvent-participation mechanisms that significantly influence both reaction rates and product selectivity. Mechanistic investigations have revealed that solvent molecules actively participate in the cyclization process through hydrogen bonding networks, proton transfer events, and transition state stabilization [11] [12].

Trifluoroacetic acid emerges as a particularly effective solvent for cyclodehydration reactions, functioning as both a reaction medium and an active participant in the mechanistic pathway [13]. The strong acidity of trifluoroacetic acid facilitates protonation of key functional groups, creating electrophilic centers that promote intramolecular cyclization. The mechanism proceeds through the formation of protonated aldehyde intermediates, which undergo nucleophilic attack by the imidazole nitrogen to form cyclic intermediates [14].

The role of solvent in cyclodehydration extends beyond simple proton donation. Molecular dynamics simulations have demonstrated that solvent molecules form extensive hydrogen bonding networks that stabilize transition states and facilitate the elimination of water molecules during ring closure [12]. These interactions are particularly pronounced in protic solvents, where the formation of hydrogen-bonded clusters creates favorable microenvironments for cyclization.

Dichloromethane represents an alternative solvent system that operates through different mechanistic pathways. In this aprotic environment, cyclodehydration proceeds through electrophilic aromatic substitution mechanisms where the phenyl substituent serves as the nucleophilic partner [14]. The reaction rates are generally slower in dichloromethane compared to trifluoroacetic acid, reflecting the absence of acid catalysis.

Table 3: Solvent-Participation Mechanisms in Cyclodehydration Processes

| Solvent System | Temperature (°C) | Reaction Time (hours) | Yield (%) | Solvent Participation |

|---|---|---|---|---|

| Trifluoroacetic Acid | 80 | 2-4 | 85-92 | Proton Donor |

| Dichloromethane | 45 | 6-8 | 60-75 | Inert Medium |

| N,N-Dimethylformamide | 100 | 4-6 | 70-80 | Coordinating Solvent |

| Acetonitrile | 50 | 8-12 | 55-65 | Hydrogen Bond Acceptor |

| Trifluoroethanol | 60 | 3-5 | 75-85 | Protic Solvent |

N,N-Dimethylformamide exhibits unique solvent-participation behavior through its coordination capabilities. The carbonyl oxygen of dimethylformamide coordinates to electrophilic centers in the substrate, stabilizing positive charge development during cyclization [11]. This coordination also influences the regioselectivity of the cyclization process, favoring specific ring closure modes based on the geometry of the solvent-substrate complex.

The mechanistic pathway in coordinating solvents involves the formation of solvent-substrate adducts that exhibit modified electronic properties compared to the isolated substrate. These interactions can significantly alter reaction pathways, leading to different product distributions and reaction rates. The coordinating ability of the solvent correlates with the electron density on the heteroatoms, with stronger coordinating solvents providing greater stabilization of charged intermediates.

Acetonitrile functions primarily as a hydrogen bond acceptor, creating solvent shells around polar intermediates that stabilize charge separation during cyclodehydration [15]. The nitrile group interacts with positively charged centers through dipole-charge interactions, while the methyl group provides hydrophobic stabilization for nonpolar regions of the substrate. This dual interaction mode results in selective stabilization of specific conformational states that favor particular cyclization pathways.

Trifluoroethanol combines the properties of both protic and electronegative solvents, providing both hydrogen bonding capabilities and strong electron-withdrawing effects through the trifluoromethyl group [16]. The mechanistic pathway in trifluoroethanol involves the formation of hydrogen-bonded complexes between the solvent and substrate, followed by proton-catalyzed cyclization. The electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the hydroxyl proton, increasing the efficiency of acid-catalyzed processes.

The kinetics of solvent-participation mechanisms exhibit complex dependencies on solvent concentration, temperature, and substrate structure. Rate studies have revealed that the reaction order with respect to solvent varies from zero-order in inert solvents to first-order in strongly coordinating systems, reflecting the different degrees of solvent involvement in the rate-determining steps [12]. These kinetic behaviors provide crucial insights for optimizing reaction conditions and predicting product outcomes in synthetic applications.